![molecular formula C9H5Cl2N B1583623 6,8-Dichloroquinoline CAS No. 703-66-2](/img/structure/B1583623.png)
6,8-Dichloroquinoline
Overview
Description
6,8-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 6,8-Dichloroquinoline involves the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde . The carbaldehyde functional group is transformed into nitriles using POCl3 and NaN3, which is subsequently converted to amide using CH3CO2H and H2SO4 .Molecular Structure Analysis
The molecular structure of 6,8-Dichloroquinoline consists of a quinoline core with two chlorine atoms attached at the 6th and 8th positions . The molecular weight is 198.05 .Scientific Research Applications
1. Medical Applications
- Antimalarial Therapy : 8-Aminoquinolines, a class to which 6,8-Dichloroquinoline is related, have been crucial in the treatment of latent malaria, offering significant clinical and public health insights. Their role in combating endemic malaria is notable, although challenges related to hemolytic toxicity in certain patient groups have been observed (Baird, 2019).
- Anticancer Properties : Certain quinoline derivatives have been investigated for their potential in cancer treatment. For example, 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione has shown promising results in inducing lung carcinoma cell death (Hsu et al., 2008). Also, chloroquine, another quinoline derivative, has been repurposed as an anti-cancer agent, showing potential in various cancer types (Verbaanderd et al., 2017).
2. Chemical Applications
- Synthesis and Analytical Techniques : The synthesis and analysis of quinoline derivatives, such as dichloroquinolines, have been explored for their applications in pharmaceutical preparations. Techniques like thin-layer chromatography (TLC) have been used for identification and quantification of these compounds (Pavithra et al., 2011).
- Material Chemistry : Quinoline derivatives have been studied for their potential in material chemistry, such as in corrosion inhibition properties. For instance, 2,6-dichloroquinoline-3-carbaldehyde has demonstrated effective corrosion inhibition capabilities (Lgaz et al., 2017).
3. Pharmacology
- Drug Repurposing : Chloroquine and its derivatives, closely related to 6,8-Dichloroquinoline, have been explored for repurposing in the treatment of diseases other than malaria, such as cancer and autoimmune diseases (Solomon & Lee, 2009).
Safety And Hazards
6,8-Dichloroquinoline is advised for R&D use only and not for medicinal, household, or other uses . In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is advised . It is also recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Future Directions
While specific future directions for 6,8-Dichloroquinoline are not directly available, a study on novel chloroquinoline derivatives suggests potential for further evaluations as anticancer agents . The synthesized compounds were found to satisfy Lipinski’s rule of five with zero violations, indicating potential for further drug development .
properties
IUPAC Name |
6,8-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHRXLPRNCGSAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300463 | |
Record name | 6,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloroquinoline | |
CAS RN |
703-66-2 | |
Record name | 6,8-Dichloroquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70300463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.